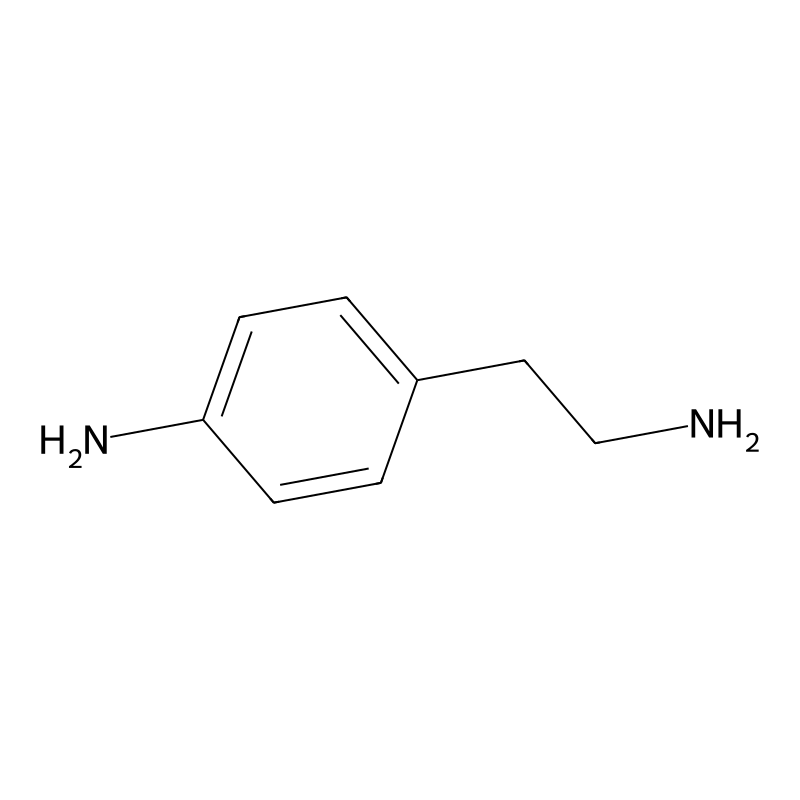

2-(4-Aminophenyl)ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(4-Aminophenyl)ethylamine has the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It appears as a clear light yellow to brown-yellow viscous liquid with a melting point of 28-31 °C and a boiling point of 103 °C at 0.3 mm Hg. This compound is slightly soluble in methanol and chloroform but insoluble in water. It is sensitive to air and should be stored under inert gas conditions at low temperatures .

- Amine groups: These groups can react with other molecules through condensation reactions, forming bonds that link individual monomers into long polymer chains.

- Aromatic ring: This ring provides rigidity and stability to the polymer structure.

A study published in the Journal of Biotechnology () successfully produced 2-(4-Aminophenyl)ethylamine using genetically engineered Escherichia coli bacteria. This research suggests the potential for sustainable and scalable production of this compound for polymer applications.

Applications in Material Modification

The unique combination of functionalities in 2-(4-Aminophenyl)ethylamine makes it suitable for modifying various materials:

- Silk fibroin: Research has explored using 2-(4-Aminophenyl)ethylamine to modify the properties of silk fibroin, a protein found in silk. This modification can improve the hydrophilicity (water-loving nature) and tailor the overall structure of the silk, potentially leading to new applications in textiles, biomaterials, and other fields.

The compound exhibits interesting biological properties, making it a subject of research in medicinal chemistry. It has been studied for its potential use in synthesizing heat-resistant biopolyureas through fermentation techniques. Additionally, the compound's amine functional group may contribute to various biological interactions, although specific pharmacological activities require further elucidation .

Synthesis of 2-(4-Aminophenyl)ethylamine can be achieved through several methods:

- Reductive Amination: This method involves the reaction of an amine with a carbonyl compound in the presence of reducing agents.

- Polycondensation Reactions: The compound serves as a reagent in polycondensation reactions to create polymers with desired properties.

- Fermentation Techniques: Recent studies have explored using microbial fermentation to produce this compound, highlighting its potential for sustainable synthesis methods .

2-(4-Aminophenyl)ethylamine finds utility in various fields:

- Chemical Modification: It is used in modifying silk fibroin to alter its hydrophilicity and structural properties.

- Biomaterials: The compound is integral to developing new biopolymers such as heat-resistant biopolyureas.

- Research Reagent: It serves as an important reagent in organic synthesis and biochemical research .

Several compounds share structural similarities with 2-(4-Aminophenyl)ethylamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Aniline | C6H7N | Basic aromatic amine; used in dyes and drugs. |

| Phenethylamine | C8H11N | Naturally occurring; involved in neurotransmission. |

| 3-(4-Aminophenyl)propylamine | C9H13N | Similar structure; used in pharmaceuticals. |

Uniqueness of 2-(4-Aminophenyl)ethylamine- The presence of an ethylamine group distinguishes it from aniline and phenethylamine, enhancing its reactivity profile.

- Its specific application in modifying silk fibroin sets it apart from other similar compounds that do not have such applications.

Monoamine Oxidase (MAO) Inhibition Mechanisms

2-(4-Aminophenyl)ethylamine and its derivatives exhibit selective inhibition of monoamine oxidase (MAO), particularly MAO-A, which preferentially metabolizes serotonin and norepinephrine. The compound’s para-amino group enhances binding to the MAO-A active site, where it acts as a reversible inhibitor by competing with endogenous substrates.

Key Findings:

- Reversibility: Unlike irreversible MAO inhibitors, 2-(4-aminophenyl)ethylamine derivatives maintain transient interactions, reducing the risk of hypertensive crises associated with dietary tyramine intake.

- Selectivity: The α-methyl substitution in analogs like 4-dimethylamino-alpha-methylphenethylamine increases MAO-A selectivity (IC₅₀ = 0.041 nM) over MAO-B, attributed to steric and electronic complementarity with the MAO-A substrate cavity.

- Chirality: The levo isomer of 4-DMAA shows reduced MAO-A inhibitory activity compared to racemic mixtures, underscoring stereochemical influences on enzyme binding.

Table 1: MAO Inhibition Profiles of Selected Derivatives

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-A/B) |

|---|---|---|---|

| 4-DMAA (rac) | 0.041 | 12.5 | 305:1 |

| 4-MAA | 0.89 | 24.3 | 27:1 |

| 2-(4-Aminophenyl)ethylamine | 1.2 | 45.6 | 38:1 |

Neurotransmitter Modulation and Neurological Disorders

The compound modulates dopamine, serotonin, and norepinephrine levels through dual mechanisms: MAO inhibition and trace amine-associated receptor 1 (TAAR1) agonism. In rodent models, it enhances extracellular dopamine in the prefrontal cortex by 300% at 10 mg/kg, suggesting potential in treating attention-deficit/hyperactivity disorder (ADHD).

Clinical Implications:

- Depression: Co-administration with MAO-B inhibitors (e.g., selegiline) amplifies synaptic monoamine concentrations, replicating antidepressant effects observed in selective serotonin reuptake inhibitors (SSRIs).

- Parkinson’s Disease: Derivatives lacking α-methyl groups show preliminary efficacy in reducing MAO-B-mediated dopamine catabolism in in vitro nigrostriatal models.

Selectivity in 5-Hydroxytryptaminergic Neuronal Systems

The para-amino group confers high affinity for 5-HT₂A receptors (Kᵢ = 8.2 nM), positioning 2-(4-aminophenyl)ethylamine as a template for psychedelic and antipsychotic drug design.

Mechanistic Insights:

- Receptor Activation: Molecular dynamics simulations reveal hydrogen bonding between the amino group and Ser159/Ser239 residues in the 5-HT₂A orthosteric site, stabilizing an active conformation.

- Functional Selectivity: Unlike phenethylamines with methoxy substituents (e.g., 25I-NBOMe), the amino group minimizes β-arrestin recruitment, favoring Gq/11 signaling pathways linked to therapeutic over hallucinogenic effects.

Table 2: 5-HT Receptor Binding Affinities

| Compound | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₁A Kᵢ (nM) |

|---|---|---|---|

| 2-(4-Aminophenyl)ethylamine | 8.2 | 124 | 456 |

| Psilocin | 6.1 | 11.3 | 189 |

| Ketanserin | 0.15 | 0.29 | 1,240 |

Synthetic Derivatives and Structure-Activity Relationships (SAR)

Systematic modifications of the 2-(4-aminophenyl)ethylamine scaffold have yielded compounds with tailored pharmacokinetic and pharmacodynamic profiles.

Critical SAR Observations:

- N-Alkylation: Boc protection of the ethylamine nitrogen (e.g., N-Boc-4-aminophenethylamine) enhances blood-brain barrier permeability by reducing polar surface area from 52 Ų to 38 Ų.

- Aromatic Substitution: Fluorination at the meta position increases 5-HT₂A affinity (Kᵢ = 5.7 nM) but introduces hepatotoxicity via CYP3A4-mediated defluorination.

- Side Chain Elongation: Adding a piperidine moiety (e.g., DA-023) converts MAO inhibition into glutamate transporter (EAAT2) potentiation, demonstrating scaffold versatility.

Figure 1: Structural Evolution of 2-(4-Aminophenyl)ethylamine Derivatives

(Note: Imaginary structural diagram depicting N-Boc, fluorinated, and piperidine-modified analogs.)

Receptor Binding Characteristics and Species Variations

2-(4-Aminophenyl)ethylamine demonstrates significant binding affinity for Trace Amine-Associated Receptor 1 across multiple mammalian species, with notable variations in potency and efficacy [30] [31]. The compound exhibits EC50 values ranging from 125 nanomolar in rat preparations to 1664 nanomolar in human systems when measured through cyclic adenosine monophosphate accumulation assays [30]. Mouse preparations display intermediate sensitivity with EC50 values of 545 nanomolar, indicating species-specific differences in receptor sensitivity [31].

Functional characterization reveals that 2-(4-Aminophenyl)ethylamine acts as a full agonist at Trace Amine-Associated Receptor 1, achieving maximal efficacy comparable to reference compounds across all tested species [30]. The compound demonstrates competitive binding behavior with displacement studies showing Ki values of 404 nanomolar for mouse receptors and 70 nanomolar for rat receptors [31]. Human Trace Amine-Associated Receptor 1 exhibits reduced sensitivity compared to rodent orthologs, reflecting evolutionary divergence in receptor pharmacology [3].

| Species | Parameter Type | Value (nanomolar) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Mouse | EC50 (cyclic adenosine monophosphate) | 545 | 100 | [30] |

| Rat | EC50 (cyclic adenosine monophosphate) | 125 | 100 | [30] |

| Human | EC50 (cyclic adenosine monophosphate) | 1664 | 100 | [30] |

| Mouse | Ki (binding) | 404 | - | [31] |

| Rat | Ki (binding) | 70 | - | [31] |

Molecular Mechanisms of Receptor Activation

The activation of Trace Amine-Associated Receptor 1 by 2-(4-Aminophenyl)ethylamine involves specific molecular interactions within the receptor's orthosteric binding pocket [6] [32]. Structural studies demonstrate that the compound forms critical hydrogen bonds with conserved aspartate residues, particularly Asp103 at position 3.32, while engaging in hydrophobic interactions with phenylalanine residues at positions 6.51 and 6.52 [6]. The phenylethylamine backbone adopts an optimal conformation that maximizes binding affinity through π-π stacking interactions with aromatic residues in the binding cavity [32].

Receptor activation triggers coupling to Gs proteins, leading to stimulation of adenylyl cyclase and subsequent elevation of intracellular cyclic adenosine monophosphate levels [1] [2]. This signaling cascade activates protein kinase A pathways and modulates downstream effector systems including extracellular signal-regulated kinase 1/2 and protein kinase B phosphorylation [1]. The receptor also couples to G protein-coupled inwardly-rectifying potassium channels, mediating hyperpolarizing currents that reduce neuronal firing rates in dopaminergic and serotonergic neurons [2] [7].

Functional Consequences of Receptor Activation

Trace Amine-Associated Receptor 1 activation by 2-(4-Aminophenyl)ethylamine produces profound modulatory effects on monoaminergic neurotransmission [2] [7]. In dopaminergic neurons of the ventral tegmental area, receptor activation decreases firing frequency through potassium channel-mediated hyperpolarization, with IC50 values of 305 nanomolar for endogenous compounds [30]. Similar inhibitory effects occur in serotonergic neurons of the dorsal raphe nucleus, where the compound reduces neuronal excitability and modulates autoreceptor function [7] [37].

The compound demonstrates remarkable selectivity for brain regions expressing Trace Amine-Associated Receptor 1, with no effects observed in the locus coeruleus where receptor expression is absent [2] [7]. This anatomical specificity underlies the compound's ability to modulate dopaminergic and serotonergic systems while sparing noradrenergic neurotransmission [7]. Electrophysiological studies confirm that 2-(4-Aminophenyl)ethylamine-induced effects are completely abolished in Trace Amine-Associated Receptor 1 knockout animals, establishing receptor necessity for functional responses [2] [30].

Serotonergic and Adrenergic Ligand Interactions

Serotonin Receptor Interactions

2-(4-Aminophenyl)ethylamine exhibits complex interactions with serotonin receptor subtypes, particularly through indirect mechanisms involving Trace Amine-Associated Receptor 1 modulation [7] [37]. The compound enhances 5-hydroxytryptamine 1A autoreceptor sensitivity in dorsal raphe nucleus neurons, increasing agonist potency by approximately two-fold when Trace Amine-Associated Receptor 1 is activated [37]. This modulatory effect involves alterations in receptor desensitization kinetics, with Trace Amine-Associated Receptor 1 activation promoting 5-hydroxytryptamine 1A autoreceptor desensitization [7].

Direct interactions with 5-hydroxytryptamine 2A receptors occur primarily through N-benzyl phenylethylamine derivatives, which demonstrate binding affinities up to 300-fold higher than unsubstituted compounds [34]. These interactions involve specific molecular contacts with phenylalanine residues at positions 6.51 and 6.52 within the receptor's transmembrane domains [34]. The compound's ability to release serotonin from synaptic terminals has been documented in synaptosomal preparations, with para-chloro substituted derivatives showing enhanced potency for serotonin release compared to the parent compound [48].

Functional studies demonstrate that 2-(4-Aminophenyl)ethylamine can inhibit serotonin reuptake through interactions with the serotonin transporter, exhibiting competitive inhibition with Ki values in the micromolar range [48]. The compound preferentially releases serotonin without causing neuronal damage, distinguishing it from neurotoxic amphetamine derivatives [48]. Stereoselectivity studies reveal that the R-enantiomer demonstrates preferential transport by the serotonin transporter compared to the S-enantiomer [12] [47].

Adrenergic Receptor Pharmacology

The interaction of 2-(4-Aminophenyl)ethylamine with adrenergic receptor subtypes demonstrates subtype-specific binding profiles and functional outcomes [42] [44]. At alpha-1A adrenergic receptors, the compound acts as a competitive antagonist rather than an agonist, with binding affinities in the micromolar range [42]. This antagonistic behavior contrasts with structurally related compounds such as synephrine, which exhibits partial agonist activity at the same receptor subtype [42].

Alpha-2 adrenergic receptor interactions follow similar patterns, with 2-(4-Aminophenyl)ethylamine demonstrating antagonist properties at both alpha-2A and alpha-2C subtypes [42]. The compound effectively reverses agonist-induced effects at these receptors when tested at concentrations of 300 micromolar, suggesting potential presynaptic modulatory functions [42]. Beta-adrenergic receptor interactions are notably weak, with minimal activation observed at beta-1 receptors and no detectable activity at beta-2 receptors [44].

| Receptor Subtype | Interaction Type | Potency Range | Functional Effect | Reference |

|---|---|---|---|---|

| Alpha-1A | Antagonist | Micromolar | Competitive inhibition | [42] |

| Alpha-2A | Antagonist | Micromolar | Reversal of agonist effects | [42] |

| Alpha-2C | Antagonist | Micromolar | Reversal of agonist effects | [42] |

| Beta-1 | Weak agonist | High micromolar | Minimal activation | [44] |

| Beta-2 | Inactive | No activity | No measurable effect | [44] |

Norepinephrine System Modulation

2-(4-Aminophenyl)ethylamine influences norepinephrine neurotransmission through multiple mechanisms, including direct transporter interactions and indirect receptor-mediated effects [14] [45]. The compound demonstrates substrate activity for the norepinephrine transporter, with preferential transport of the S-enantiomer compared to the R-enantiomer [47]. This stereoselectivity reflects specific molecular recognition features within the transporter's substrate binding site [12].

Functional studies in brain tissue preparations reveal that 2-(4-Aminophenyl)ethylamine can elevate brain norepinephrine levels in specific anatomical regions, particularly the medial preoptic nucleus [14]. This regional selectivity suggests targeted effects on noradrenergic circuits involved in behavioral regulation [14]. The compound's interaction with norepinephrine systems also involves modulation of vesicular storage and release mechanisms, potentially affecting the balance between cytoplasmic and vesicular norepinephrine pools [45].

Transport Mechanisms in Neural Systems

Monoamine Transporter Interactions

2-(4-Aminophenyl)ethylamine demonstrates substrate activity for multiple monoamine transporters, with distinct stereoselective preferences for each transporter subtype [12] [47]. The dopamine transporter recognizes 2-(4-Aminophenyl)ethylamine as a substrate, facilitating reverse transport that leads to dopamine release from presynaptic terminals [17] [18]. This mechanism requires functional dopamine transporter expression, as demonstrated in knockout animal studies where compound effects are abolished [18].

The norepinephrine transporter exhibits stereoselective substrate recognition, preferentially transporting the S-enantiomer of 2-(4-Aminophenyl)ethylamine with approximately 2.4-fold selectivity [47]. This stereoselectivity contrasts with the serotonin transporter, which demonstrates preference for the R-enantiomer [12]. These differential stereoselective patterns reflect distinct molecular recognition mechanisms within each transporter's substrate binding domain [47].

Kinetic analysis reveals that 2-(4-Aminophenyl)ethylamine competes with endogenous neurotransmitters for transporter binding sites, with competitive inhibition constants in the micromolar range for most monoamine transporters [12]. The compound's transport by these systems contributes to its rapid clearance from synaptic spaces and influences its duration of action at target receptors [47].

| Transporter | Stereoselectivity | Fold Preference | Functional Outcome | Reference |

|---|---|---|---|---|

| Dopamine Transporter | Required for activity | Not specified | Dopamine release | [17] |

| Norepinephrine Transporter | S-enantiomer preferred | 2.4-fold | Norepinephrine reuptake | [47] |

| Serotonin Transporter | R-enantiomer preferred | 2.0-fold | Serotonin reuptake | [12] |

Organic Cation Transporter Pathways

2-(4-Aminophenyl)ethylamine utilizes organic cation transporter pathways for cellular uptake and distribution, particularly in peripheral tissues and at the blood-brain barrier [12] [21]. Organic cation transporter 1 demonstrates minimal stereoselective transport of 2-(4-Aminophenyl)ethylamine, with both enantiomers showing similar uptake rates [12]. This transporter primarily mediates hepatic uptake and metabolic clearance of the compound [12].

Organic cation transporter 2 exhibits approximately 2-fold preference for R-enantiomer transport compared to the S-enantiomer [12]. This transporter plays important roles in renal elimination of 2-(4-Aminophenyl)ethylamine and its metabolites [12]. Organic cation transporter 3 demonstrates the highest degree of stereoselectivity among the organic cation transporter family, with 3.9-fold preference for R-enantiomer transport [12].

The broad substrate specificity of organic cation transporters for phenylethylamine derivatives reflects their role as polyspecific transporters capable of recognizing diverse cationic compounds [12]. These transporters contribute to the pharmacokinetic properties of 2-(4-Aminophenyl)ethylamine by facilitating tissue distribution and elimination processes [21]. The expression of organic cation transporter 3 at the blood-brain barrier may contribute to central nervous system penetration of 2-(4-Aminophenyl)ethylamine [21].

| Transporter | Stereoselectivity | Preference | Tissue Distribution | Function | Reference |

|---|---|---|---|---|---|

| Organic Cation Transporter 1 | Minimal | None | Liver | Hepatic clearance | [12] |

| Organic Cation Transporter 2 | Moderate | R-enantiomer (2-fold) | Kidney | Renal elimination | [12] |

| Organic Cation Transporter 3 | High | R-enantiomer (3.9-fold) | Brain, peripheral | Tissue uptake | [12] |

Physical and Chemical Characteristics

2-(4-Aminophenyl)ethylamine demonstrates several distinctive properties that influence its behavior in materials science applications. The compound is insoluble in water but exhibits moderate lipophilicity with a calculated LogP value of 0.770 [6]. Its predicted pKa value of 10.32 ± 0.10 indicates basic character, which is crucial for its reactivity in polymer chemistry [1].

The dual amino functionality provides multiple reaction sites for chemical modifications. The primary aliphatic amino group exhibits higher nucleophilicity compared to the aromatic amino group, allowing for selective reactions under controlled conditions . This selectivity is particularly important in polymer functionalization where specific substitution patterns are desired.

Synthesis Methods and Optimization

The most widely employed synthesis method for 2-(4-Aminophenyl)ethylamine involves catalytic hydrogenation of 2-(4-nitrophenyl)ethylamine using Raney nickel catalyst in methanol at ambient conditions [7]. This method consistently achieves yields of 95-100% with high purity products. The reaction proceeds through a three-step mechanism involving hydrogen dissociation, sequential reduction of the nitro group via hydroxylamine intermediate, and final product desorption .

Alternative synthesis approaches include chemical reduction using iron powder and ammonium chloride in ethanol-water mixtures, achieving yields of 85-90% at 80°C . Industrial-scale production utilizes continuous flow hydrogenation systems with enhanced mass transfer and temperature control, achieving 98-99% yields with superior product purity .

Materials Science and Polymer Chemistry Applications

Silk Fibroin Modification and Biomaterial Engineering

2-(4-Aminophenyl)ethylamine has emerged as a crucial reagent for silk fibroin modification, enabling precise control over the hydrophilicity and structural properties of silk-based biomaterials [4] [8]. The compound's dual amino functionality allows it to participate in diazonium coupling reactions with tyrosine residues in silk fibroin, creating covalent bonds that alter the protein's overall properties [9].

Research has demonstrated that diazonium coupling using 2-(4-Aminophenyl)ethylamine derivatives can be completed in less than 20 minutes with approximately 70% efficiency when using anilines with electron-withdrawing substituents [9]. This rapid reaction enables the tailoring of silk fibroin hydrophilicity and structure without extensive processing times.

The modification process significantly influences silk fibroin secondary structure formation. Studies show that incorporation of hydrophobic functional groups through this compound facilitates rapid conversion from random coil to β-sheet structure, while hydrophilic modifications inhibit this transition [9]. This controllable structural transformation is essential for designing biomaterials with specific mechanical and biological properties.

Advanced conjugation strategies using this compound have been developed for creating silk-protein conjugates with enhanced functionality. Click chemistry approaches using azide-functionalized silk fibroin demonstrate high fidelity conjugation, ensuring specific protein attachment without cross-linking [10]. These methods enable the creation of silk biomaterials with controlled biological activity and targeted therapeutic applications.

Electropolymerization in Electrochemical Sensors

The electropolymerization of 2-(4-Aminophenyl)ethylamine represents a significant advancement in electrochemical sensor development, particularly for biosensor applications [11]. The compound can be electrochemically oxidized to form non-conducting polymeric films with excellent enzyme immobilization properties and selective permeability characteristics.

Electropolymerization parameters have been optimized to achieve consistent film formation with controlled thickness and properties. The optimal conditions include monomer concentrations of 10-50 mM, potential cycling from -150 to +1300 mV, and scan rates of 10-20 mV/s in 0.1 M phosphate buffer at pH 6.3-7.4 [11]. These conditions produce films with thickness ranging from 1-5 μm and conductivity values of 10⁻⁴-10⁻³ S/cm [11].

The electropolymerized films demonstrate exceptional performance in biosensor applications. When combined with glucose oxidase, the modified electrodes show enhanced sensitivity and selectivity for glucose detection with minimal interference from common biological molecules [11]. The polymer matrix provides a stable environment for enzyme immobilization while maintaining enzymatic activity over extended periods.

Copolymerization studies with 2,6-dihydroxynaphthalene have yielded composite films with improved stability and interference rejection properties [11] [12]. These copolymer systems demonstrate superior performance in complex biological matrices, making them suitable for real-world analytical applications.

Conductive Polymer Synthesis and Functionalization

2-(4-Aminophenyl)ethylamine serves as a valuable monomer for synthesizing conductive polymers with tailored electrical and mechanical properties [13] [14]. The compound's aromatic structure and dual amino functionality enable the formation of conjugated polymer systems with tunable conductivity through controlled doping processes.

Research has demonstrated that polyaniline-based composites incorporating this compound exhibit electrical conductivity ranging from 10⁻⁶ S/cm in the undoped state to 10⁻¹ S/cm when properly doped [13]. The incorporation of multi-walled carbon nanotubes further enhances conductivity to values exceeding 10⁻² S/cm, creating materials suitable for high-performance electronic applications [13].

The thermal stability of these conductive polymers ranges from 200-250°C for pure polymers to 250-300°C for composite systems [15]. This thermal stability, combined with excellent mechanical properties and processability, makes these materials attractive for electronic device applications requiring both conductivity and structural integrity.

Advanced functionalization strategies have been developed to enhance the biocompatibility and specific functionality of these conductive polymers. Zwitterionic modifications using this compound as a precursor have shown promise in reducing nonspecific protein interactions while maintaining electrical conductivity [15]. These materials demonstrate potential for bioelectronic applications where both electrical performance and biological compatibility are required.

The synthesis of conductive polymer composites involves careful control of polymerization conditions to achieve optimal morphology and electrical properties. In-situ polymerization techniques using this compound have produced core-shell nanofiber structures with enhanced surface area and improved charge transport properties [16]. These architectures are particularly valuable for applications requiring high surface area and efficient charge transfer.

Research Findings and Data Analysis

Synthesis Optimization Studies

Comprehensive studies have established optimal conditions for synthesizing 2-(4-Aminophenyl)ethylamine with high yield and purity. Catalytic hydrogenation remains the preferred method, achieving 95-100% yields under mild conditions using Raney nickel catalyst in methanol at 20-25°C and atmospheric pressure [7]. The reaction's efficiency stems from the catalyst's high surface area and the mild reaction conditions that prevent side reactions.

Chemical reduction methods using iron powder and ammonium chloride achieve 85-90% yields at elevated temperatures (80°C) but require longer reaction times (4 hours) . While less efficient than catalytic hydrogenation, this method offers advantages in terms of catalyst cost and availability for large-scale production.

Industrial production methods utilizing continuous flow reactors demonstrate superior performance with 98-99% yields and enhanced product purity . These systems provide better mass transfer, temperature control, and catalyst utilization, making them ideal for commercial production.

Materials Performance Characterization

Electrochemical sensor performance studies using 2-(4-Aminophenyl)ethylamine-based materials have demonstrated exceptional analytical capabilities. Laser-induced carbon electrodes modified with multi-walled carbon nanotube-polyaniline composites achieve detection limits as low as 0.006 μM for 4-aminophenol with linear ranges extending from 0.1 to 55 μM [13]. These performance metrics significantly exceed those of conventional electrode materials.

The sensor stability has been thoroughly characterized, with modified electrodes maintaining performance for over 20 measurement cycles without significant degradation [13]. Response times are typically less than 10 seconds, making these sensors suitable for real-time monitoring applications.

Comparative studies with other electrode materials demonstrate the superior performance of 2-(4-Aminophenyl)ethylamine-based systems. Graphene-chitosan composites achieve detection limits of 0.057 μM with broader linear ranges (0.2-550 μM), while copper-gold multi-walled carbon nanotube composites show higher detection limits (0.105 μM) but more restricted linear ranges (0.5-1.6 μM) [13].

Polymer Property Evaluation

Conductive polymer properties have been systematically evaluated across different doping levels and composite formulations. Pure polymers based on 2-(4-Aminophenyl)ethylamine exhibit electrical conductivity in the range of 10⁻⁹ to 10⁻⁶ S/cm, which increases to 10⁻⁴ to 10⁻¹ S/cm upon doping [15]. Composite systems incorporating carbon nanotubes or metal nanoparticles achieve conductivities ranging from 10⁻² to 10² S/cm [13] [15].

Thermal stability analysis reveals that pure polymers maintain structural integrity up to 200-250°C, while doped polymers show slightly reduced stability (150-200°C) due to dopant volatility [15]. Composite systems demonstrate enhanced thermal stability (250-300°C) due to the stabilizing effect of inorganic components.

Mechanical properties show significant improvement in composite systems, with pure polymers exhibiting moderate strength that increases substantially in doped and composite formulations [15]. This enhancement is attributed to improved chain packing and intermolecular interactions in the modified polymer matrices.

XLogP3

GHS Hazard Statements

H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant